5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Description

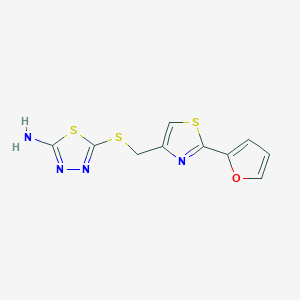

The compound 5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine features a hybrid heterocyclic scaffold combining a thiazole and furan moiety linked via a methylthio bridge to a 1,3,4-thiadiazol-2-amine core.

Properties

CAS No. |

1094459-97-8 |

|---|---|

Molecular Formula |

C10H8N4OS3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

5-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C10H8N4OS3/c11-9-13-14-10(18-9)17-5-6-4-16-8(12-6)7-2-1-3-15-7/h1-4H,5H2,(H2,11,13) |

InChI Key |

YAHHSDLJFMNDTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CS2)CSC3=NN=C(S3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method includes the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide. The final step involves the oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions, such as nitration, bromination, and acylation, are common for this compound.

Common Reagents and Conditions

Oxidation: Potassium ferricyanide in an alkaline medium.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Molecular bromine in 1,2-dichloroethane for bromination; acyl chlorides for acylation.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, bromo, or acyl derivatives.

Scientific Research Applications

5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored for its potential use in drug development due to its biological activities.

Mechanism of Action

The mechanism of action of 5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

Substituent Complexity : The target compound’s thiazole-furan-methylthio group introduces higher molecular weight (~353.4) compared to simpler derivatives (e.g., phenyl or fluorobenzyl analogues). This complexity may enhance target specificity but reduce solubility .

Benzylidene and nitro groups (e.g., 4-chlorobenzylidene, 4-nitrophenylamino) correlate with insecticidal and antioxidant activities, respectively . The thiazole-furan motif in the target compound may mimic quinazoline derivatives (), which act as GSK-3 inhibitors, suggesting possible hypoglycemic or anticancer applications .

Pharmacological Potential and Challenges

- Target Compound : The furan-thiazole moiety may enhance π-π stacking with enzyme active sites (e.g., kinases or oxidases), but its larger size could limit bioavailability.

- Analogues :

- Quinazoline-linked thiadiazoles () show potent GSK-3 inhibition (IC₅₀ < 1 µM), suggesting the target compound’s thiazole-furan group could mimic quinazoline’s planar structure for similar activity .

- Nitrobenzyl-benzimidazole derivatives () inhibit xanthine oxidase (87.7% cell viability at 10 µM), indicating that electron-deficient substituents on thiadiazole may enhance antioxidant effects .

Biological Activity

5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a compound that integrates various heterocyclic moieties, including thiadiazole and thiazole, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a furan ring, a thiazole moiety, and a thiadiazole core, which are pivotal in its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole possess significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. For instance:

- Bacterial Inhibition : Compounds structurally related to 1,3,4-thiadiazoles have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Fungal Activity : Antifungal activity has been noted against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported in the range of 32–42 µg/mL .

Anticancer Properties

The anticancer potential of compounds containing the thiadiazole moiety is well-documented. The compound under discussion has been evaluated for its antiproliferative effects against various cancer cell lines.

- Mechanism of Action : It is hypothesized that the mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation . For example, compounds with similar structures have been shown to inhibit VEGFR-2 and BRAF kinases, which are crucial in tumor growth and metastasis .

Neuroprotective Effects

Some studies suggest that thiadiazole derivatives may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The presence of the thiadiazole ring contributes to these effects by modulating neurotransmitter systems .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various thiadiazole derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity with MIC values lower than those of standard antibiotics .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of related compounds revealed that certain derivatives could induce apoptosis in MCF-7 breast cancer cells. The study highlighted an increase in apoptotic cells from 0.89% in untreated controls to 37.83% after treatment with the compound .

Q & A

What are the established synthetic routes for preparing 5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves multi-step heterocyclic coupling. A common approach is cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their analogs under acidic conditions. For example, in analogous thiadiazole syntheses, isonicotinoyl hydrazide reacts with potassium thiocyanate in concentrated sulfuric acid to form the thiadiazole core, followed by functionalization with chloroacetyl chloride or aromatic aldehydes . Reaction conditions such as temperature (e.g., reflux at 90°C for 3 hours ), solvent choice (e.g., DMF for cycloadditions ), and catalyst use (e.g., POCl₃ for cyclization ) critically affect yield. Purification via recrystallization from ethanol/water mixtures improves purity .

How can X-ray crystallography be utilized to determine the molecular conformation and intermolecular interactions of this compound?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, dihedral angles, and supramolecular interactions. For example, in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, SCXRD showed two independent molecules with dihedral angles of 18.2° and 30.3° between thiadiazole and pyridine rings, stabilized by N–H···N hydrogen bonds forming 2D networks . Refinement protocols include geometric restraints for disordered atoms and riding hydrogen models . Such data inform structure-activity relationships, particularly how planar vs. twisted conformations impact biological interactions.

What methodologies are employed to assess the anticancer potential of thiadiazole derivatives, and what structural features correlate with activity?

Advanced Research Question

Anticancer evaluation often involves in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and mechanistic studies (e.g., caspase-3 activation ). Structural features like electron-withdrawing substituents (e.g., chloro or trifluoromethyl groups) and heteroaromatic extensions (e.g., furan or thiophene) enhance activity. For instance, N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives showed high anticancer activity due to improved membrane permeability and target binding . Docking studies and comparative SAR analyses (e.g., substituent position on aryl rings) further elucidate activity trends .

How do researchers address discrepancies in biological activity data across different thiadiazole analogs?

Advanced Research Question

Discrepancies arise from variations in substituent electronic/steric profiles, assay conditions, or cellular uptake. For example, conflicting antimicrobial results may stem from differences in bacterial strain susceptibility or compound solubility. Systematic studies include:

- Control experiments : Testing analogs under identical conditions (e.g., pH, solvent) .

- Computational modeling : Comparing logP, polar surface area, and binding affinities .

- Metabolic stability assays : Assessing degradation pathways in vitro (e.g., liver microsomes) .

Evidence from thiadiazole-triazole hybrids highlights how minor structural changes (e.g., sulfur vs. oxygen linkers) drastically alter activity .

What strategies optimize the solubility and stability of this compound for in vitro and in vivo studies?

Advanced Research Question

Key strategies include:

- Salt formation : Using HCl or sodium salts to improve aqueous solubility.

- Co-solvent systems : Employing DMSO/water mixtures for in vitro assays .

- Prodrug design : Introducing hydrolyzable groups (e.g., esters) to enhance bioavailability .

- Lyophilization : Stabilizing the compound for long-term storage .

Crystallinity analysis (via SCXRD or PXRD) ensures polymorph control, as amorphous forms may degrade faster .

What are the challenges in achieving regioselectivity during the synthesis of multi-heterocyclic systems like this compound?

Advanced Research Question

Regioselectivity challenges arise from competing reaction pathways. For example, cyclocondensation of thiosemicarbazides may yield 1,3,4-thiadiazole or 1,2,4-triazole derivatives depending on reagent ratios and catalysts . Strategies to control selectivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.